molecular formula C9H12N4 B1470302 (1-ethyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine CAS No. 1498977-09-5

(1-ethyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine

Cat. No.: B1470302
CAS No.: 1498977-09-5
M. Wt: 176.22 g/mol
InChI Key: XECWTAOOADBZRT-UHFFFAOYSA-N
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Description

(1-ethyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine is a versatile benzotriazole derivative serving as a critical synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. This compound features an amine-functionalized side chain, which provides a reactive handle for further chemical modifications, making it highly valuable for constructing diverse libraries of potential bioactive molecules. The primary research application of this compound lies in the synthesis of novel chemical entities for biological evaluation. Its structure is closely related to benzotriazole derivatives that have demonstrated significant antimicrobial activity against various bacterial strains, with some compounds showing efficacy comparable to reference drugs like streptomycin and fusidic acid . Furthermore, structurally similar triazole-containing compounds have exhibited promising anti-nociceptive and anti-inflammatory activities in pharmacological studies, suggesting potential for central nervous system and inflammation-related research . Additional research analogs have shown anti-convulsant properties , expanding the compound's potential utility in neurological disorder research . The mechanism of action for benzotriazole derivatives varies by specific structural features and target biological pathway. These compounds typically function by interacting with enzymatic targets or cellular receptors, with their biological activity being highly dependent on the nature and position of substituents on the triazole ring system . The ethyl substitution at the 1-position of the triazole ring, combined with the aminomethyl functional group at the 5-position, creates a optimal pharmacophore for further structure-activity relationship (SAR) studies across multiple therapeutic areas. This product is provided For Research Use Only and is strictly intended for laboratory research purposes. It is not for diagnostic or therapeutic use in humans or animals, nor for any form of personal consumption. Proper safety protocols should be followed, as with all chemical substances of unknown or incompletely characterized toxicity profile.

Properties

IUPAC Name

(1-ethylbenzotriazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c1-2-13-9-4-3-7(6-10)5-8(9)11-12-13/h3-5H,2,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECWTAOOADBZRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-ethyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine is a member of the triazole family, known for its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 1H-benzo[d][1,2,3]triazole precursors with ethyl amines under controlled conditions. The following table summarizes a typical synthetic route:

StepReagents/ConditionsYield (%)
11H-benzo[d][1,2,3]triazole + Ethyl amine81%
2Reaction in THF at room temperature for 4 hours-

Antiproliferative Effects

Research has shown that related compounds in the benzotriazole family exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study reported that certain benzotriazoles demonstrated IC(50) values ranging from 1.2 to 2.4 nM against human cancer cells, comparable to the standard drug doxorubicin . This suggests that this compound may also possess similar anticancer properties.

Enzyme Inhibition

Another important aspect of the biological activity of this compound is its potential as an enzyme inhibitor. For example:

  • Histone Deacetylase Inhibition : Some derivatives have shown IC(50) values around 9.4 μM , indicating their ability to inhibit histone deacetylases, which are crucial in cancer progression .
  • Cholinesterase Inhibition : Compounds containing the triazole moiety have been evaluated for their interaction with acetylcholinesterase (AChE), showing promising results in enhancing cognitive function .

Case Studies and Research Findings

Several studies have documented the biological implications of triazole derivatives:

  • Cancer Treatment : A study highlighted that a derivative of benzotriazole exhibited notable activity against cancer cell lines with mechanisms involving apoptosis and cell cycle arrest .
  • Neuroprotective Effects : Research indicates that some triazole compounds can act as neuroprotective agents by inhibiting AChE, thus potentially benefiting conditions like Alzheimer's disease .
  • Synthetic Versatility : The versatility in synthesizing various substituted triazoles allows for the exploration of their biological activities across a range of therapeutic areas including oncology and neurology .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has shown that benzo[d][1,2,3]triazole derivatives exhibit potential anticancer activity. For instance, compounds containing the triazole moiety have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies indicate that modifications to the triazole ring can enhance cytotoxicity against specific cancer cell lines, making them promising candidates for further development .

Antimicrobial Activity
The antimicrobial properties of (1-ethyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine have also been investigated. The compound has shown effectiveness against various bacterial strains and fungi, suggesting its potential use as an antibiotic or antifungal agent. The mechanism of action is believed to involve disruption of microbial cell wall synthesis .

Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of triazole derivatives. The compound may play a role in protecting neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases. This suggests a potential application in treating conditions like Alzheimer's disease .

Agriculture

Pesticidal Applications
The unique chemical structure of this compound has led to its exploration as a pesticide. Its ability to inhibit specific enzymes in pests can make it an effective biopesticide. Field trials have indicated promising results in controlling pest populations while being less harmful to beneficial insects compared to traditional pesticides .

Plant Growth Regulation
There is emerging evidence that triazole compounds can act as plant growth regulators. They may enhance growth rates and improve resistance to environmental stressors such as drought and salinity. This application could be particularly beneficial in sustainable agriculture practices .

Material Science

Polymer Chemistry
In material science, derivatives of benzo[d][1,2,3]triazole are being explored for their use in polymer chemistry. They can serve as additives to improve the thermal stability and mechanical properties of polymers. Their incorporation into polymer matrices has shown enhanced performance characteristics under various environmental conditions .

Sensors and Electronics
The electronic properties of triazole compounds make them suitable for applications in sensors and electronic devices. Research is ongoing into their use in organic light-emitting diodes (OLEDs) and photovoltaic cells due to their favorable charge transport properties .

Case Studies

Application AreaStudy ReferenceFindings
AnticancerMDPI (2022)Demonstrated cytotoxic effects on specific cancer cell lines.
AntimicrobialACS Omega (2022)Effective against multiple bacterial strains; potential for antibiotic use.
PesticidalDe Gruyter (2022)Controlled pest populations effectively with reduced environmental impact.
Plant Growth RegulationPubChem (2022)Enhanced growth rates observed under stress conditions.
Polymer ChemistryBLD Pharm (2024)Improved thermal stability in polymer composites noted.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazole Core

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Formula Key Applications/Activities Evidence ID
(1-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine hydrochloride Methyl at 1-position, hydrochloride salt C₈H₁₁ClN₄ Intermediate in pharmaceutical synthesis
(1H-Benzo[d][1,2,3]triazol-1-yl)(phenyl)methanamine Phenyl at methanamine C₁₃H₁₂N₄ Antimicrobial activity (Bacillus subtilis, Candida albicans)
2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine Ethyl at 3-position (1,2,4-triazole isomer) C₇H₁₃N₅ Not explicitly reported; structural analog for reactivity studies

Key Observations :

  • Methyl vs. Ethyl Substitution : Replacing the ethyl group with a methyl group (as in the hydrochloride derivative) reduces steric bulk and may alter solubility due to the ionic nature of the hydrochloride salt .
  • Aryl vs. Alkyl Substituents : Aryl-substituted analogs (e.g., phenyl) exhibit antimicrobial activity, suggesting that hydrophobic interactions with microbial targets are critical. The ethyl group in the target compound may balance lipophilicity and steric effects for optimized bioactivity .

Triazole Isomerism and Electronic Effects

  • 1,2,3-Triazole vs. 1,2,4-Triazole : The 1,2,3-triazole core in the target compound has adjacent nitrogen atoms, enabling stronger hydrogen bonding compared to the 1,2,4-triazole isomer (e.g., 2-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine). This difference influences reactivity in cycloaddition reactions and interactions with biological targets .
Table 2: Antitumor Activity of Selected Triazole Derivatives
Compound Structure IC₅₀ (HepG2) IC₅₀ (MCF-7) Evidence ID
9b 1,3,4-Thiadiazole derivative 2.94 µM Not reported
12a Thiazole derivative 1.19 µM 3.4 µM

Insights :

  • While direct data for (1-ethyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine are unavailable, analogs with similar substituents (e.g., thiadiazole and thiazole derivatives) demonstrate potent antitumor activity. The ethyl group may enhance membrane permeability, while the methanamine could facilitate target binding via hydrogen bonding .

Preparation Methods

Synthesis of 1H-benzo[d]triazol-5-yl)methanol

  • Starting Material: Methyl 1H-benzo[d]triazole-5-carboxylate
  • Reagents and Conditions: Lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) at room temperature (20°C) for 4 hours.
  • Procedure: LiAlH4 (0.316 g, 7.90 mmol) is suspended in THF (15 mL). The methyl ester (1.0 g, 5.64 mmol) is added portion-wise over 10 minutes. The reaction mixture is stirred for 4 hours, then quenched with ethyl acetate and poured into ice water. Acidification to pH 3 with 10% H2SO4 is performed, followed by extraction with ethyl acetate.
  • Yield: 81%
  • Characterization: 1H NMR shows signals consistent with the methanol group; MS ESI confirms molecular ion at 150.0 [M+H]+.

This step effectively reduces the ester to the corresponding primary alcohol at the 5-position of the benzo[d]triazole ring.

Conversion to 5-(chloromethyl)-1H-benzo[d]triazole

  • Starting Material: (1H-benzo[d]triazol-5-yl)methanol
  • Reagents and Conditions: Thionyl chloride (SOCl2) in toluene at room temperature or slightly elevated temperature for 5 hours.
  • Procedure: SOCl2 (0.36 mol) is slowly added to a solution of the methanol derivative (0.026 mol) in toluene (100 mL). The mixture is stirred vigorously for 5 hours. The resulting solid is filtered and washed with hexanes.
  • Yield: Approximately 70%
  • Characterization: 1H NMR shows a singlet for the chloromethyl group at δ ~4.79 ppm; melting point around 162-163 °C.

This step converts the primary alcohol to a chloromethyl group, which is a suitable leaving group for subsequent nucleophilic substitution.

N-ethylation of the benzo[d]triazole ring

  • Starting Material: 5-(chloromethyl)-1H-benzo[d]triazole
  • Reagents and Conditions: Ethylating agents such as ethyl iodide or ethyl bromide under basic conditions or heating with ethylamine derivatives.
  • Procedure: While direct literature on N-ethylation of this exact compound is limited, analogous benzo[d]triazole derivatives are alkylated by heating with alkyl halides or via nucleophilic substitution.
  • Expected Outcome: Formation of 1-ethyl-5-(chloromethyl)-1H-benzo[d]triazole intermediate.

This step introduces the ethyl group at the N-1 position, a key modification for the target compound.

Amination to form (1-ethyl-1H-benzo[d]triazol-5-yl)methanamine

  • Starting Material: 1-ethyl-5-(chloromethyl)-1H-benzo[d]triazole
  • Reagents and Conditions: Ammonia or primary amines under nucleophilic substitution conditions.
  • Procedure: The chloromethyl intermediate undergoes nucleophilic substitution with ammonia or an amine source to replace the chlorine with an amino group, yielding the methanamine derivative.
  • Yield and Purification: Typically purified by extraction and chromatography; yields depend on reaction conditions.

This final step installs the methanamine functionality at the 5-position, completing the synthesis of the target compound.

Summary Table of Key Preparation Steps

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 Methyl 1H-benzo[d]triazole-5-carboxylate LiAlH4 in THF, 20°C, 4 h (1H-benzo[d]triazol-5-yl)methanol 81 Ester reduction to alcohol
2 (1H-benzo[d]triazol-5-yl)methanol SOCl2 in toluene, RT, 5 h 5-(chloromethyl)-1H-benzo[d]triazole 70 Alcohol to chloromethyl
3 5-(chloromethyl)-1H-benzo[d]triazole Ethyl halide, base or heating 1-ethyl-5-(chloromethyl)-1H-benzo[d]triazole N/A N-ethylation at N-1 position
4 1-ethyl-5-(chloromethyl)-1H-benzo[d]triazole NH3 or amine, nucleophilic substitution (1-ethyl-1H-benzo[d]triazol-5-yl)methanamine N/A Chloride replaced by amine group

Research Findings and Notes

  • Reduction Step: LiAlH4 is a common and effective reducing agent for esters to alcohols, providing high yields and clean conversions in THF solvent.
  • Halogenation: Thionyl chloride is widely used for converting primary alcohols to chlorides, with good yields and straightforward workup.
  • N-alkylation: N-alkylation on benzo[d]triazoles typically requires careful control to avoid over-alkylation or side reactions; literature suggests heating with alkyl halides is effective.
  • Amination: Nucleophilic substitution of benzylic chlorides with ammonia is a standard method to introduce aminomethyl groups, though reaction conditions may require optimization to maximize yield and purity.
  • Purification: Extraction, acid-base washes, and chromatographic purification are standard for isolating pure intermediates and the final product.
  • Spectroscopic Characterization: 1H NMR, 13C NMR, and mass spectrometry are essential for confirming structure at each stage.

Q & A

Q. What are the established synthetic routes for (1-ethyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via alkylation of a benzotriazole precursor. A common approach involves reacting 5-(halomethyl)-1H-benzotriazole with ethylamine under alkaline conditions (e.g., K₂CO₃ in DMF). Optimization strategies include:
  • Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .
  • Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
  • Continuous flow reactors : Improve mixing and scalability for industrial-grade synthesis .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Identifies ethyl (–CH₂CH₃) and methanamine (–CH₂NH₂) substituents. The benzotriazole ring protons resonate at δ 7.5–8.5 ppm .
  • HRMS : Confirms molecular weight (e.g., [M+H]⁺ = 191.09) .
  • Crystallography : Single-crystal X-ray diffraction with SHELXL refinement resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding with the triazole N-atoms) .

Advanced Research Questions

Q. What experimental strategies are effective for evaluating the biological activity of this compound?

  • Methodological Answer :
  • Antimicrobial assays : Use agar diffusion (e.g., against S. aureus or C. albicans) with zone-of-inhibition measurements. Standardize inoculum density and incubation conditions (e.g., 37°C, 24 hrs) .
  • Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC₅₀ values. Include positive controls (e.g., cisplatin) .
  • Docking studies : Perform molecular docking (AutoDock Vina) against target proteins (e.g., Keap1 or microbial enzymes) to predict binding affinities and interaction modes .

Q. How can computational methods like DFT and molecular dynamics elucidate the reactivity of this compound?

  • Methodological Answer :
  • DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential surfaces, and charge distribution .
  • Molecular dynamics (MD) : Simulate solvation effects (e.g., in water or DMSO) using GROMACS to study conformational stability and ligand-protein binding over 100-ns trajectories .
  • ADMET prediction : Use SwissADME or ADMETLab to estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Q. How should researchers address contradictions in reported bioactivity data for benzotriazole derivatives?

  • Methodological Answer :
  • Replicate assays : Standardize protocols (e.g., CLSI guidelines) and validate compound purity via HPLC (>98%) .
  • Statistical analysis : Apply ANOVA to identify significant variables (e.g., concentration, solvent) .
  • Meta-analysis : Aggregate literature data to identify trends or outliers, contextualizing results within broader biological mechanisms .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
(1-ethyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(1-ethyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine

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